REACTION_CXSMILES
|
N[C:2]1[C:11]([Cl:12])=[C:10]([Cl:13])[CH:9]=[C:8]2[C:3]=1[N:4]=[C:5]([O:16][CH3:17])[C:6]([O:14][CH3:15])=[N:7]2.Cl.N([O-])=O.[Na+].[I-:23].[K+]>CC(C)=O>[Cl:12][C:11]1[C:2]([I:23])=[C:3]2[C:8](=[CH:9][C:10]=1[Cl:13])[N:7]=[C:6]([O:14][CH3:15])[C:5]([O:16][CH3:17])=[N:4]2 |f:2.3,4.5|
|
Name
|
|
Quantity
|
38.12 g
|
Type
|
reactant
|
Smiles
|
NC1=C2N=C(C(=NC2=CC(=C1Cl)Cl)OC)OC
|
Name
|
|
Quantity
|
396 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
208 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
278 mL
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction temperature below 5° C
|
Type
|
CUSTOM
|
Details
|
the acetone removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with 10% aqueous sodium bisulphite solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated aqueous sodium bicarbonate solution, dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with toluene
|
Reaction Time |
0.25 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C2N=C(C(=NC2=CC1Cl)OC)OC)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.9 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |